molecular formula C12H16N2 B1457098 1H-Indole-3-ethanamine, N,5-dimethyl- CAS No. 1189798-86-4

1H-Indole-3-ethanamine, N,5-dimethyl-

Cat. No.: B1457098
CAS No.: 1189798-86-4
M. Wt: 188.27 g/mol
InChI Key: ZHFSWULNMHOESM-UHFFFAOYSA-N
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Description

1H-Indole-3-ethanamine, N,5-dimethyl- (IUPAC name: N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine) is the free base form of Rizatriptan, a selective serotonin 5-HT1B/1D receptor agonist. Its benzoate salt (CAS 145202-66-0) is clinically used for acute migraine treatment due to its ability to constrict cranial blood vessels and inhibit pain pathways .

Properties

IUPAC Name

N-methyl-2-(5-methyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9-3-4-12-11(7-9)10(8-14-12)5-6-13-2/h3-4,7-8,13-14H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFSWULNMHOESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation Followed by Side-Chain Introduction

A common approach begins with the synthesis of 5-methyl-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction:

  • Step 1: Preparation of Vilsmeier reagent by slow addition of phosphorus oxychloride to anhydrous dimethylformamide (DMF) at 0–5 °C.
  • Step 2: Reaction of 2-methylaniline derivative with the Vilsmeier reagent at 0–5 °C, followed by stirring and reflux to form 5-methylindole-3-carbaldehyde.
  • Step 3: Workup by pH adjustment, filtration, drying, and recrystallization to isolate the aldehyde intermediate.

This aldehyde can then be converted to the ethanamine side chain via reductive amination or related methods.

Reductive Amination of Indole-3-ethanone Derivatives

  • Starting from 5-methylindole-3-acetaldehyde or 3-(2-nitrovinyl)-1H-indole, reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at elevated temperature (around 85 °C) yields 2-(1H-indol-3-yl)ethanamine derivatives.
  • Subsequent N,N-dimethylation of the side chain amine is achieved by alkylation with methyl iodide or reductive amination with formaldehyde and reducing agents.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Side-Chain Installation

  • The 3-position of 5-methylindole is functionalized with an azidoethyl group.
  • CuI catalyzes the cycloaddition with alkynes in a PEG-400/DMF solvent mixture at controlled temperatures (~80 °C), yielding the dimethylaminoethyl side chain after subsequent transformations.
  • Reaction conditions such as catalyst type, solvent ratio, and temperature are critical for yield optimization.

Detailed Reaction Conditions and Data

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Vilsmeier-Haack Formylation POCl3 + DMF at 0–5 °C; 2-methylaniline substrate 5-methyl-1H-indole-3-carbaldehyde
2 Reductive Amination/Reduction LiAlH4 in THF, 85 °C, 10 h 2-(1H-indol-3-yl)ethanamine
3 N,N-Dimethylation Methyl iodide in DMF, 80 °C 1H-Indole-3-ethanamine, N,5-dimethyl- (target compound)
4 CuAAC Cycloaddition CuI catalyst, PEG-400/DMF, 80 °C, 12 h Azidoethyl intermediate to dimethylaminoethyl derivative

Research Findings and Optimization Notes

  • Catalyst Efficiency: CuI is effective for azide-alkyne cycloaddition, but CuBr·S(CH3)2 can improve yields.
  • Solvent Effects: PEG-400 mixed with ionic liquids stabilizes intermediates and enhances reaction rates.
  • Temperature Control: Maintaining 0–5 °C during Vilsmeier reagent preparation prevents side reactions.
  • Purification: Silica gel column chromatography with ethyl acetate/hexane mixtures is standard for isolating pure products.
  • Side Reactions: Oxidation of the tertiary amine side chain to N-oxide and oligomerization of indole intermediates can occur; inert atmosphere and controlled addition rates mitigate these issues.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Vilsmeier-Haack Formylation POCl3, DMF, 0–5 °C High regioselectivity at C-3 Requires careful temperature control
Reductive Amination LiAlH4, THF, 85 °C Direct conversion to ethanamine Sensitive to moisture, requires inert atmosphere
CuAAC Cycloaddition CuI, PEG-400/DMF, 80 °C Efficient side-chain installation Catalyst sensitivity, moderate yields
N,N-Dimethylation (Alkylation) Methyl iodide, DMF, 80 °C Straightforward methylation Possible over-alkylation, side reactions

Chemical Reactions Analysis

1H-Indole-3-ethanamine, N,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and the fifth position, using reagents like halogens or alkyl halides.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indole-3-ethanamine, N,5-dimethyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter or neuromodulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-3-ethanamine, N,5-dimethyl- involves its interaction with various molecular targets and pathways. It may act as an agonist or antagonist at specific receptors, influencing neurotransmission and other cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Key Structural Features :

  • Indole core : Substituted at position 3 with an ethylamine chain (N,N-dimethyl groups).
  • Position 5 modification : A 1,2,4-triazolylmethyl group, enhancing receptor specificity and bioavailability .
  • Molecular formula : C15H19N5 (free base); molecular weight: 269.34 g/mol .

Comparison with Structurally Similar Compounds

The following table summarizes structural, physicochemical, and pharmacological differences between 1H-Indole-3-ethanamine, N,5-dimethyl- and its analogs:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Pharmacological Activity Clinical/Research Use Evidence Source
1H-Indole-3-ethanamine, N,5-dimethyl- (Rizatriptan free base) N,N-dimethyl; 5-(triazolylmethyl) C15H19N5 269.34 5-HT1B/1D agonist Migraine treatment
5-Methoxy-N,N-dimethyltryptamine (1019-45-0) N,N-dimethyl; 5-methoxy C13H18N2O 218.29 Serotonin receptor agonist Psychedelic research
RS-17053 (5-chloro-α,α-dimethyl analog) N,N-dimethyl; 5-chloro; α,α-dimethyl C22H26ClN2O2 400.91 α1A-adrenoceptor antagonist Urological research
5-Bromo-N,N-dimethyltryptamine (17274-65-6) N,N-dimethyl; 5-bromo C12H15BrN2 267.16 Not well characterized Chemical intermediate
N,N-Diethyltryptamine (DET) N,N-diethyl C14H20N2 216.33 Serotonin receptor agonist Hallucinogen research
5-MeO-DALT (928822-98-4) N,N-diallyl; 5-methoxy C17H22N2O 270.38 Psychedelic activity (5-HT2A) Novel psychoactive substance (NPS)
5-Isopropyl-N,N-dimethyltryptamine (156281-04-8) N,N-dimethyl; 5-isopropyl C15H22N2 230.35 Limited data Research chemical

Structural and Physicochemical Differences

  • Position 5 Substitution :
    • Rizatriptan’s triazolylmethyl group increases polarity (logP ~1.8 estimated) compared to 5-methoxy (logP 1.799) or bromo analogs .
    • Bulky substituents (e.g., triazolylmethyl in Rizatriptan) reduce blood-brain barrier permeability but enhance receptor specificity .
  • Amine Chain Modifications: N,N-Diethyltryptamine (DET) has longer alkyl chains, increasing lipophilicity (logP ~2.5) and prolonging hallucinogenic effects . RS-17053’s α,α-dimethyl group restricts conformational flexibility, improving α1A-adrenoceptor selectivity .

Pharmacological Activity

  • Rizatriptan : Binds 5-HT1B/1D receptors with high affinity (Ki < 10 nM), reducing migraine-associated vasodilation .
  • 5-MeO-DMT : Activates 5-HT2A and 5-HT1A receptors, inducing psychedelic effects at doses >5 mg .
  • RS-17053: Exhibits 30–100-fold selectivity for α1A- over α1B/1D-adrenoceptors (pKi 9.1–9.9) but shows low affinity in human prostate tissues (pA2 ~7.5), suggesting subtype heterogeneity .

Biological Activity

Overview

1H-Indole-3-ethanamine, N,5-dimethyl- is a derivative of indole, a significant heterocyclic compound found in various natural products and pharmaceuticals. Its unique structure includes an indole ring fused with an ethanamine chain, modified by two methyl groups at the nitrogen and the fifth position of the indole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The molecular formula of 1H-Indole-3-ethanamine, N,5-dimethyl- is C11H14N2, with a molecular weight of approximately 174.24 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of 1H-Indole-3-ethanamine, N,5-dimethyl- is primarily attributed to its interaction with neurotransmitter receptors. It may act as an agonist or antagonist at specific receptor sites, influencing neurotransmission pathways. The precise mechanisms are still under investigation but are believed to involve modulation of serotonin receptors and other neurochemical pathways.

Biological Activities

1H-Indole-3-ethanamine, N,5-dimethyl- has been studied for several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown weak growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 µg/mL .
  • Neuroprotective Effects : Research suggests potential neuroprotective effects in models of neurodegenerative diseases. The compound's interaction with serotonin receptors may contribute to cognitive enhancement and memory improvement.
  • Anti-inflammatory Properties : Ongoing studies are exploring its anti-inflammatory effects, which could have therapeutic implications for conditions like arthritis and other inflammatory disorders.

Case Study 1: Antimicrobial Screening

A study screened various compounds against MRSA and identified that 1H-Indole-3-ethanamine derivatives exhibited varying degrees of antimicrobial activity. The most promising analogues demonstrated MIC values as low as 0.25 µg/mL without significant cytotoxicity towards human cells .

Case Study 2: Neuropharmacological Evaluation

In a neuropharmacological evaluation involving animal models, 1H-Indole-3-ethanamine was administered at doses ranging from 2.5 mg/kg to 10 mg/kg. Results indicated significant improvements in memory retention in scopolamine-induced amnesia models.

Comparative Analysis

To understand the unique properties of 1H-Indole-3-ethanamine, N,5-dimethyl-, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
1H-Indole-3-ethanamineBasic indole structureModerate antimicrobial activity
1H-Indole-3-ethanamine, N,N-dimethylLacks methyl group at the fifth positionReduced neuroprotective effects
1H-Indole-3-acetamidesContains acetamide groupAntihyperglycemic activity

Q & A

Q. What are the recommended methods for synthesizing N,5-dimethyl-1H-indole-3-ethanamine, and how can reaction conditions be optimized?

The synthesis of N,5-dimethyl-1H-indole-3-ethanamine typically involves modifying tryptamine derivatives. A common route starts with dissolving a tryptamine precursor in ethanol and reacting it with diazonium salts under controlled temperature (0–5°C) and pH (neutral to slightly acidic). Optimizing yield requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants. Post-reaction purification via column chromatography using silica gel and a hexane/ethyl acetate gradient ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of N,5-dimethyl-1H-indole-3-ethanamine?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the indole backbone and substituent positions. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation (e.g., m/z 218.30 for C₁₃H₁₈N₂O). Infrared (IR) spectroscopy identifies functional groups like amine N-H stretches (~3400 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹). Cross-referencing with databases such as NIST Chemistry WebBook ensures accurate spectral assignments .

Q. What are the key considerations for ensuring purity during the synthesis of N,5-dimethyl-1H-indole-3-ethanamine?

Purity is ensured through stepwise purification:

  • Liquid-liquid extraction to remove unreacted precursors.
  • Column chromatography (silica gel, gradient elution) to isolate the target compound.
  • High-Performance Liquid Chromatography (HPLC) with UV detection for final purity assessment (>95%). Residual solvents are quantified using gas chromatography (GC), adhering to ICH guidelines .

Advanced Research Questions

Q. How does N,5-dimethyl-1H-indole-3-ethanamine interact with serotonin receptors, and what experimental approaches are used to study these interactions?

The compound acts as a serotonin receptor agonist, particularly at 5-HT₁A and 5-HT₂ subtypes. In vitro binding assays using radiolabeled ligands (e.g., [³H]-8-OH-DPAT for 5-HT₁A) quantify receptor affinity (Kᵢ values). Functional activity is assessed via calcium flux assays in transfected HEK293 cells. Computational docking studies (e.g., AutoDock Vina) model ligand-receptor interactions, identifying key residues like Asp116 in the 5-HT₁A binding pocket .

Q. How can researchers resolve contradictions in reported biological activity data for N,5-dimethyl-1H-indole-3-ethanamine across different studies?

Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or cell lines. To resolve discrepancies:

  • Standardize protocols (e.g., uniform cell lines, buffer systems).
  • Validate findings using orthogonal methods (e.g., both radioligand binding and functional cAMP assays).
  • Conduct meta-analyses of published data to identify confounding variables (e.g., enantiomeric purity, solvent effects) .

Q. What computational modeling strategies are employed to predict the pharmacokinetic properties of N,5-dimethyl-1H-indole-3-ethanamine?

Quantitative Structure-Activity Relationship (QSAR) models predict absorption, distribution, metabolism, and excretion (ADME). Tools like SwissADME calculate logP (2.1) and topological polar surface area (TPSA ≈ 41 Ų), indicating moderate blood-brain barrier permeability. Molecular dynamics simulations (e.g., GROMACS) assess metabolic stability by modeling cytochrome P450 interactions .

Q. How is the molecular stability of N,5-dimethyl-1H-indole-3-ethanamine assessed under various storage conditions?

Stability is evaluated via accelerated degradation studies :

  • Thermal stress : 40°C for 6 months to simulate long-term storage.
  • Photolytic stress : Exposure to UV light (ICH Q1B guidelines).
  • Hydrolytic stress : Testing in buffers (pH 1–13). Degradation products are analyzed using LC-MS, and optimal storage conditions (e.g., -20°C in amber vials) are recommended .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1H-Indole-3-ethanamine, N,5-dimethyl-
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